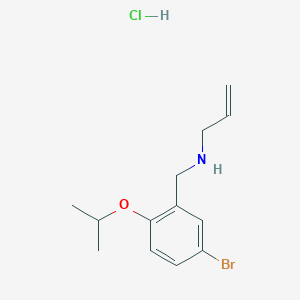![molecular formula C21H23N3O4 B4389919 N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4389919.png)
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide
Overview
Description
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide, commonly known as AZPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. AZPA is a member of the class of compounds known as azepanones, which are characterized by a seven-membered ring containing a nitrogen atom.
Mechanism of Action
The mechanism of action of AZPA is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. Specifically, AZPA is thought to bind to the c-Myc/Max complex and prevent its interaction with DNA, which is necessary for the regulation of cell growth and proliferation. Additionally, AZPA is thought to inhibit the aggregation of amyloid-beta peptide by binding to the peptide and preventing its aggregation.
Biochemical and Physiological Effects:
AZPA has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of amyloid-beta aggregation. Additionally, AZPA has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using AZPA in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, AZPA is relatively easy to synthesize and has been shown to be effective in a number of different scientific research applications. However, one limitation of using AZPA in lab experiments is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for the study of AZPA, including the development of more potent inhibitors of protein-protein interactions, the investigation of the use of AZPA as a potential treatment for Alzheimer's disease, and the exploration of the use of AZPA in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of AZPA, as well as its potential limitations and side effects.
Scientific Research Applications
AZPA has been studied for its potential use in various scientific research applications, including as an inhibitor of protein-protein interactions, as an anti-tumor agent, and as a potential treatment for Alzheimer's disease. AZPA has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which is important in the regulation of cell growth and proliferation. Additionally, AZPA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Finally, AZPA has been shown to inhibit the aggregation of amyloid-beta peptide, which is implicated in the development of Alzheimer's disease.
properties
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-20(15-16-9-3-6-12-19(16)24(27)28)22-18-11-5-4-10-17(18)21(26)23-13-7-1-2-8-14-23/h3-6,9-12H,1-2,7-8,13-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFMGDBAKBXJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methylphenyl)-2-[(4-oxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4389845.png)
![3-(3-bromophenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4389851.png)
![1'-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4389860.png)
![7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4389878.png)
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B4389886.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]pentanamide](/img/structure/B4389892.png)

![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4389907.png)
![1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4389925.png)
![ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate](/img/structure/B4389928.png)


